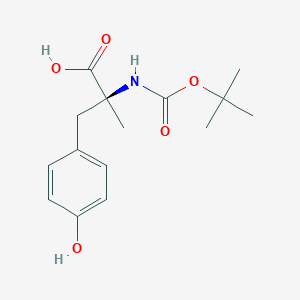

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxyphenyl)-2-methylpropanoic acid

Description

Molecular Architecture and Stereochemical Configuration

The molecular formula of (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxyphenyl)-2-methylpropanoic acid is C₁₄H₁₉NO₅ , as deduced from analogous Boc-protected tyrosine derivatives. Its IUPAC name, (2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)-2-methylpropanoic acid , reflects the S-configuration at the α-carbon and the tert-butoxycarbonyl (Boc) group protecting the amine. The stereochemical arrangement is critical for its biochemical interactions, as the (S)-configuration ensures compatibility with enzymatic systems that recognize L-amino acid derivatives.

The SMILES notation CC(C)(C)OC(=O)NC(C)(C(=O)O)CC1=CC=C(C=C1)O highlights the methyl group at the α-carbon, the Boc-protected amine, and the 4-hydroxyphenyl side chain. X-ray crystallography of similar compounds reveals that the Boc group adopts a planar conformation due to resonance stabilization, while the 4-hydroxyphenyl group participates in intramolecular hydrogen bonding with the carboxylic acid moiety.

| Structural Feature | Description |

|---|---|

| Molecular Formula | C₁₄H₁₉NO₅ |

| Chiral Centers | α-carbon (S-configuration) |

| Key Functional Groups | Boc-protected amine, carboxylic acid, 4-hydroxyphenyl, α-methyl substitution |

Properties

Molecular Formula |

C15H21NO5 |

|---|---|

Molecular Weight |

295.33 g/mol |

IUPAC Name |

(2S)-3-(4-hydroxyphenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C15H21NO5/c1-14(2,3)21-13(20)16-15(4,12(18)19)9-10-5-7-11(17)8-6-10/h5-8,17H,9H2,1-4H3,(H,16,20)(H,18,19)/t15-/m0/s1 |

InChI Key |

VVFJCRNSRSSPOW-HNNXBMFYSA-N |

Isomeric SMILES |

C[C@](CC1=CC=C(C=C1)O)(C(=O)O)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(CC1=CC=C(C=C1)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Boc Protection of the Amino Group

Carboxyl Group Protection

- The carboxylic acid is protected as a tert-butyl ester. This is often achieved using tert-butyl-2,2,2-trichloroacetimidate or N,N-dimethylformamide di-tert-butyl acetal. The choice of reagent is critical to avoid formation of tert-butyl ethers on the phenolic hydroxyl group, which can occur under certain conditions.

Formation of Key Intermediates

The protected amino alcohol intermediate is converted into cyclic sulfamidate or sulfamidite intermediates to facilitate further functionalization and radiolabeling in related analog syntheses. This involves treatment with thionyl chloride and triethylamine in polar solvents like acetonitrile to promote cyclization without Boc group removal.

Oxidation of cyclic sulfamidites with sodium periodate and ruthenium(III) chloride yields cyclic sulfamidates, which serve as versatile intermediates for further transformations.

Selective Deprotection and Functional Group Manipulation

Selective removal of the Boc group in the presence of the tert-butyl ester is challenging due to the acid sensitivity of cyclic intermediates. Methanesulfonic acid in tert-butyl acetate/dichloromethane under anhydrous conditions is effective for Boc deprotection without opening the cyclic sulfamidate ring.

N-methylation of the amino group can be achieved using dimethyl sulfate and sodium hydride, providing N-methylated derivatives when required.

Synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxyphenyl)-2-methylpropanoic acid

While direct literature on this exact compound is limited, the preparation can be inferred from related synthetic routes of Boc-protected amino acids with 4-hydroxyphenyl substituents:

- Starting from (S)-α-methyl-serine, Boc protection is performed.

- The 4-hydroxyphenyl group is introduced via coupling or substitution reactions, often requiring protection of the phenol group to prevent side reactions.

- The carboxyl group is protected as a tert-butyl ester.

- Final deprotection steps yield the target compound with the Boc group intact and the carboxyl group free or protected depending on the synthetic stage.

Summary Table of Key Preparation Steps

| Step | Reaction/Process | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Boc protection of amino group | Di-tert-butyl dicarbonate, mild base | Forms N-Boc carbamate |

| 2 | Carboxyl protection as tert-butyl ester | tert-butyl-2,2,2-trichloroacetimidate or DMF di-tert-butyl acetal | Avoids tert-butyl ether formation on phenol |

| 3 | Cyclization to cyclic sulfamidite | Thionyl chloride, triethylamine, acetonitrile | Enables further functionalization |

| 4 | Oxidation to cyclic sulfamidate | Sodium periodate, RuCl3 catalyst | Precursor for radiolabeling and analog synthesis |

| 5 | Selective Boc deprotection | Methanesulfonic acid, tert-butyl acetate/DCM | Preserves cyclic sulfamidate ring |

| 6 | Optional N-methylation | Dimethyl sulfate, sodium hydride | For N-methyl derivatives |

Research Findings and Improvements

The described synthetic route improves upon older methods such as Strecker synthesis, which produced racemic mixtures, by starting from enantiomerically pure precursors to ensure stereochemical purity.

Use of polar solvents like acetonitrile for cyclization steps enhances yields and selectivity of cyclic intermediates.

Mild acidic conditions for Boc deprotection prevent degradation of sensitive intermediates, a critical factor for maintaining compound integrity.

The synthetic approach allows for the preparation of radiolabeled analogs for biological studies, demonstrating the versatility of the method.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxyphenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: Reduction reactions can target the carbonyl group or the aromatic ring.

Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced aromatic compounds and alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxyphenyl)-2-methylpropanoic acid has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Serves as a building block for peptides and proteins.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxyphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The Boc group protects the amine, allowing selective reactions at other sites. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Differences

The table below summarizes critical differences between the target compound and its analogs:

Impact of Substituents on Properties

Phenyl Ring Modifications :

- Hydroxyl Group (Target) : Enhances hydrophilicity and hydrogen-bonding capacity compared to halogenated (e.g., 4-F, 4-Cl) or alkylated (e.g., 4-tert-butyl) analogs .

- Methoxy Group : Compounds with 4-methoxy (e.g., ) exhibit greater lipophilicity than hydroxylated analogs, affecting membrane permeability .

- Halogens (F, Cl) : Increase metabolic stability and electronic withdrawal, as seen in compound 62 (4-F) and (4-Cl-3-F), which may improve bioavailability .

Propanoic Acid Chain Modifications :

- Ester vs. Carboxylic Acid : Methyl esters (e.g., ) are less acidic and more cell-permeable than free carboxylic acids .

Biological Activity

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxyphenyl)-2-methylpropanoic acid, often referred to as a tyrosine derivative, has garnered attention for its diverse biological activities. This compound is characterized by its structural features, including the tert-butoxycarbonyl (Boc) protective group and the 4-hydroxyphenyl moiety, which are known to influence its interaction with biological targets.

- Molecular Formula : C14H19NO5

- Molecular Weight : 279.31 g/mol

- CAS Number : 142847-18-5

- SMILES Notation : CC(C(=O)O)N(C(=O)O)(C(=O)O)C1=CC=C(C=C1)O

The biological activity of this compound is largely attributed to the 4-hydroxyphenyl group, which enhances its interaction with various enzymes and receptors. Compounds containing this moiety have been shown to exhibit significant antimicrobial, anti-inflammatory, and antioxidant properties.

Antimicrobial Activity

Recent studies have highlighted the potential of this compound against multidrug-resistant pathogens. For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated effectiveness against ESKAPE pathogens, a group notorious for their resistance to antibiotics. The incorporation of the 4-hydroxyphenyl moiety allows these compounds to interact with microbial cell wall synthesis pathways, particularly inhibiting enzymes involved in peptidoglycan biosynthesis .

Case Studies and Research Findings

- Antifungal Activity : A study reported that derivatives similar to this compound exhibited antifungal activity against drug-resistant strains of Candida auris. The minimal inhibitory concentrations (MICs) were determined, showcasing the compound's efficacy in inhibiting fungal growth in vitro .

- Antibacterial Activity : Another investigation evaluated the antibacterial properties against Gram-positive and Gram-negative bacteria. Compounds derived from this scaffold showed varying degrees of activity, with some exhibiting MIC values below 64 µg/mL against resistant strains like Klebsiella pneumoniae and Pseudomonas aeruginosa .

Data Table: Biological Activity Overview

| Activity Type | Target Pathogen | MIC (µg/mL) | Remarks |

|---|---|---|---|

| Antifungal | Candida auris | < 32 | Effective against resistant strains |

| Antibacterial | Staphylococcus aureus | > 64 | Weak activity observed |

| Antibacterial | Klebsiella pneumoniae | 32 | Significant activity noted |

| Antibacterial | Pseudomonas aeruginosa | 64 | Moderate efficacy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.